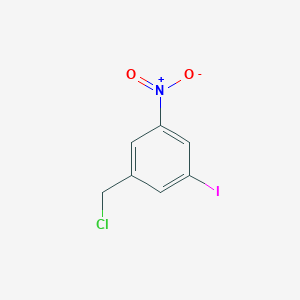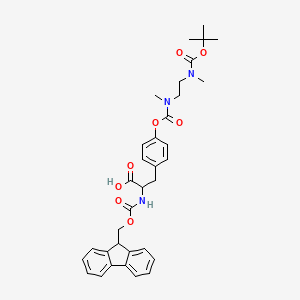
Fmoc-Tyr(Boc-Nmec)-OH
Vue d'ensemble
Description
Fmoc-Tyr(Boc-Nmec)-OH: is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a nitro-methyl ester (Nmec) group, each serving specific protective functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Boc-Nmec)-OH typically involves multiple steps:
Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a Boc group. This is usually achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Protection of the Amino Group: The amino group is protected with an Fmoc group. This is done by reacting the Boc-protected tyrosine with Fmoc-chloride in the presence of a base.
Protection of the Carboxyl Group: The carboxyl group is protected using a nitro-methyl ester (Nmec) group. This step involves esterification of the carboxyl group with nitromethane in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Boc, Nmec) can be removed under specific conditions to yield the free amino acid.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Nmec Removal: Hydrogenation using palladium on carbon (Pd/C) or hydrolysis with a base.
Major Products Formed:
Fmoc Removal: Yields the free amino group.
Boc Removal: Yields the free hydroxyl group.
Nmec Removal: Yields the free carboxyl group.
Applications De Recherche Scientifique
Chemistry:
- Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with high precision.
Biology:
- Utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine:
- Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
- Applied in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
Mechanism:
- The protective groups in Fmoc-Tyr(Boc-Nmec)-OH prevent unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, the Boc group protects the hydroxyl group, and the Nmec group protects the carboxyl group.
Molecular Targets and Pathways:
- The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides that may interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Fmoc-Tyr(tBu)-OH: Similar but uses a tert-butyl group instead of Boc for hydroxyl protection.
Fmoc-Tyr(OMe)-OH: Uses a methoxy group for carboxyl protection instead of Nmec.
Uniqueness:
- The combination of Fmoc, Boc, and Nmec groups in Fmoc-Tyr(Boc-Nmec)-OH provides a unique set of protective functionalities that can be selectively removed under different conditions, offering versatility in peptide synthesis.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELJKBQYZSAPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
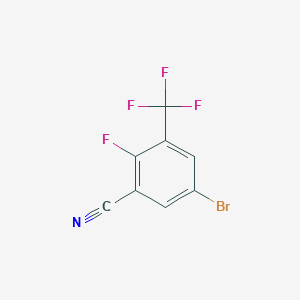
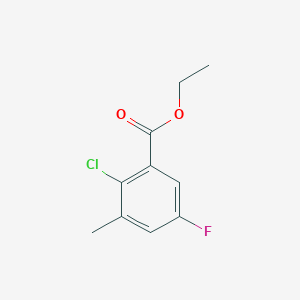
![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)
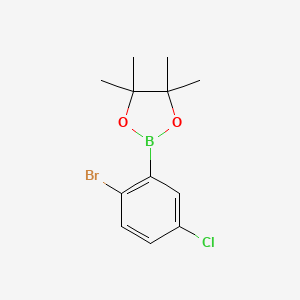
![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/new.no-structure.jpg)


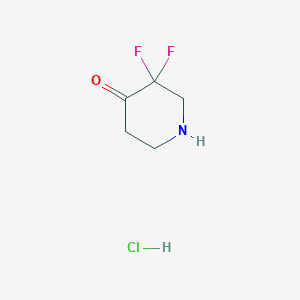
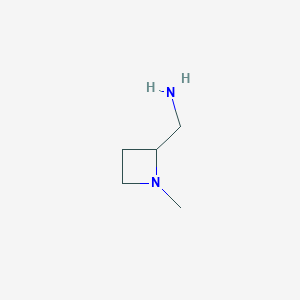
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)
